N-Methylethanamine-d2
Description
Significance of Deuterium (B1214612) Labeling in Molecular Science
Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to the single proton found in protium (B1232500) (¹H). This doubling of mass, while seemingly a subtle change, imparts significant and measurable differences in the properties of deuterated molecules compared to their non-deuterated counterparts. nih.gov The most critical of these is the strength of the carbon-deuterium (C-D) bond, which is stronger than the corresponding carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. wikipedia.org
This fundamental difference gives rise to the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a rate-determining step is replaced by deuterium. wikipedia.org Specifically, the cleavage of a C-D bond is significantly slower than that of a C-H bond. wikipedia.org This effect is a powerful tool for elucidating reaction mechanisms, allowing chemists to identify rate-limiting steps in a reaction sequence. nih.govwikipedia.org
Beyond the KIE, deuterium labeling is a cornerstone of various analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterated solvents are widely used because deuterium is "silent" in ¹H NMR spectra, preventing solvent signals from obscuring the signals of the analyte. Furthermore, site-specific deuterium labeling within a molecule can help in assigning signals and determining three-dimensional structures. In mass spectrometry , deuterated compounds serve as ideal internal standards for quantitative analysis due to their chemical similarity to the analyte but distinct mass, allowing for precise and accurate measurements.
In medicinal chemistry and pharmacology, deuterium labeling is used to enhance the metabolic stability of drug candidates. By replacing hydrogen with deuterium at sites on a molecule that are susceptible to metabolic breakdown (often by cytochrome P450 enzymes), the rate of metabolism can be slowed. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced formation of toxic metabolites. nih.gov
Historical Context of Deuterated Amines in Mechanistic and Synthetic Studies
The use of deuterium as a tracer dates back to the early 20th century, shortly after its discovery in 1931 by Harold Urey. Its application in studying reaction mechanisms became a fundamental practice in physical organic chemistry. Amines, being a ubiquitous and highly reactive functional group, were a natural subject for such studies.
Early mechanistic studies on amines utilized deuterium labeling to probe the intricacies of their reactions. For example, isotope effects have been used to distinguish between different pathways of amine oxidation, such as hydride transfer, proton abstraction, or hydrogen atom transfer. nih.gov The presence of a significant KIE upon deuteration at the α-carbon (the carbon adjacent to the nitrogen) provides strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction.
In synthetic chemistry, the development of methods for preparing deuterated amines has been an area of ongoing research. Historically, methods included the reduction of amides or nitriles using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Over time, more sophisticated and selective methods have been developed, including catalytic hydrogen-deuterium exchange reactions that allow for the precise introduction of deuterium into specific positions of an amine molecule. researchgate.net These advancements have been crucial for the synthesis of complex deuterated molecules, including pharmaceuticals and their metabolites, enabling detailed investigation into their biological activity and metabolic fate. nih.govresearchgate.net The incorporation of deuterium at the α-C-H position of biologically active amines like dopamine (B1211576) and amphetamine has been shown to be an effective strategy to slow their metabolic oxidation.
Overview of Ethyl-1,1-D2-methylamine as a Research Tool
Ethyl-1,1-D2-methylamine (CAS No. 223459-63-0) is a deuterated analog of the simple secondary amine, ethylmethylamine. In this compound, the two hydrogen atoms on the first carbon of the ethyl group (the α-carbon) are replaced with deuterium atoms. This specific labeling makes it a highly valuable tool for a variety of research applications, directly leveraging the principles of deuterium labeling.
As a research chemical, Ethyl-1,1-D2-methylamine is primarily used in:
Mechanistic Studies: It serves as a probe for the KIE in reactions involving the ethylmethylamine scaffold. By comparing the reaction rate of the deuterated versus the non-deuterated compound, researchers can determine if the α-C-H bond is broken during the slowest step of the reaction.
Metabolic Pathway Analysis: In drug discovery and toxicology, many drug molecules contain secondary amine functionalities and undergo metabolic N-dealkylation. Ethyl-1,1-D2-methylamine can be used as a stable-isotope-labeled internal standard for quantifying metabolites or as a model substrate to study the mechanisms of enzymes like cytochrome P450 that are responsible for amine metabolism. nih.gov The deuteration at the α-position is expected to slow the rate of N-deethylation, a common metabolic pathway. nih.gov
Synthetic Building Block: It is used as a precursor in the synthesis of more complex deuterated molecules. For instance, it can be incorporated into a larger pharmaceutical candidate to create a deuterated drug with potentially improved metabolic stability.
The strategic placement of deuterium in Ethyl-1,1-D2-methylamine provides a clean and powerful way to investigate chemical and biological systems, making it a key compound in the toolkit of modern chemists and pharmacologists.
Data Tables
Table 1: Physicochemical Properties of Ethyl-1,1-D2-methylamine and Ethylmethylamine
| Property | Ethyl-1,1-D2-methylamine | Ethylmethylamine (Non-deuterated) |
| CAS Number | 223459-63-0 | 624-78-2 |
| Molecular Formula | C₃H₇D₂N | C₃H₉N |
| Molecular Weight | 61.12 g/mol | 59.11 g/mol |
| IUPAC Name | 1,1-dideuterio-N-methylethanamine nih.gov | N-methylethanamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterio-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1,1 D2 Methylamine
Targeted Deuteration Strategies for Alkylamines
Targeted deuteration involves the selective replacement of specific hydrogen atoms with deuterium (B1214612). For Ethyl-1,1-D2-methylamine, this requires focusing deuterium incorporation exclusively at the alpha (α) position relative to the methylamino group.
Stereoselective and Regioselective Deuterium Incorporation at the 1,1-Position
Achieving regioselectivity is paramount in the synthesis of specifically labeled compounds. While stereoselectivity is not a factor for the symmetrical 1,1-dideuterated ethyl group, methods that provide high regioselectivity are essential. Direct deuteration of unprotected primary amines at the α-position can be challenging. However, recent developments in organophotocatalysis offer a promising route. nih.gov By combining an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst, a direct hydrogen/deuterium (H/D) exchange can be achieved using deuterium oxide (D₂O) as the deuterium source under mild, metal-free conditions. nih.gov This approach allows for high deuterium incorporation with excellent regioselectivity at the α-position of a variety of primary amines. nih.gov
Another strategy involves leveraging pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which can reversibly deprotonate α-amino acids. nih.gov Certain enzymes, such as α-oxoamine synthases (AOS), have been shown to install a deuterium atom at the α-position of amino acids with high stereoselectivity. nih.gov While this is typically applied to amino acids, the principles could be adapted for simpler amines through chemoenzymatic pathways.
Precursor-Based Deuteration Routes
Precursor-based methods are among the most reliable for synthesizing selectively deuterated amines. researchgate.net These routes involve preparing a precursor molecule that is then chemically converted to the final target compound. A common strategy for α,α-dideuterio amines is the reduction of nitriles using deuterated reagents. nih.gov
For Ethyl-1,1-D2-methylamine, a plausible route begins with N-methylacetamide. This precursor can be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The reduction of the amide carbonyl group to a dideuterated methylene (B1212753) group (CD₂) yields the target compound with high isotopic purity. While effective, this method requires the use of pyrophoric and costly reagents. nih.gov
An alternative precursor is an oxime. The reduction of oximes with suitable deuterating agents provides a direct path to α-deuterated primary amines. nih.gov For example, the reduction of acetaldoxime (B92144) with a system like samarium diiodide (SmI₂) in the presence of D₂O can yield α,α-dideuterio ethylamine (B1201723), which could then be methylated. researchgate.netnih.gov This method is noted for its excellent deuterium incorporation levels (>95%) and tolerance of various functional groups. nih.gov
| Precursor | Deuterating Reagent | Product | Key Features |
| N-Methylacetamide | Lithium aluminum deuteride (LiAlD₄) | Ethyl-1,1-D2-methylamine | High isotopic purity, requires pyrophoric reagents. nih.gov |
| Acetonitrile | Lithium aluminum deuteride (LiAlD₄) | Ethyl-1,1-D2-amine | Excellent regioselectivity, requires subsequent methylation. nih.gov |
| Acetaldoxime | Samarium diiodide (SmI₂)/D₂O | Ethyl-1,1-D2-amine | High deuterium incorporation, mild conditions. researchgate.netnih.gov |
Catalytic Hydrogen-Deuterium Exchange Approaches
Catalytic Hydrogen-Deuterium Exchange (HDE) represents an atom-economical method for deuterium labeling, often using D₂O or D₂ gas as the deuterium source. wikipedia.org Transition metals like platinum, palladium, iridium, and ruthenium are effective catalysts for activating C-H bonds to facilitate H/D exchange. researchgate.netnih.gov
For aliphatic amines, the selectivity of HDE can depend significantly on the structure of the amine and the catalyst used. jst.go.jp Studies using platinum catalysts (like Adams catalyst) have shown that the lability of hydrogens depends on the substitution of the nitrogen atom. nih.govjst.go.jp In primary amines, α-hydrogens are generally the most stable and least likely to exchange, making direct, selective α-deuteration by this method challenging. nih.govjst.go.jp However, specific catalytic systems can offer different selectivities. For instance, Ru-based Shvo catalysts have been used for the α,β-deuteration of tertiary amines by generating an enamine intermediate. acs.org While not directly applicable to a secondary amine like Ethyl-1,1-D2-methylamine without modification, the principle of catalytic activation remains relevant.
Advanced Synthetic Techniques for Deuterated Amine Derivatives
Recent advances in catalysis and synthetic methodology have provided more efficient and selective routes to deuterated amines.
Transition-Metal Catalyzed Routes for Aliphatic Amine Synthesis with Deuterium Enrichment
Transition-metal catalysis offers powerful tools for C-H activation and deuteration. researchgate.net Iridium-based systems, such as Crabtree's catalyst, are well-known for facilitating H/D exchange at C-H bonds, including those in aliphatic amines. nih.gov These reactions typically use D₂ gas and can achieve high levels of deuterium incorporation. The mechanism often involves reversible oxidative addition of a C-H bond to the metal center. researchgate.net
Palladium-catalyzed H/D exchange has also been explored for the synthesis of deuterated amino acids, demonstrating the potential for selective deuteration at positions adjacent to nitrogen. acs.org The choice of ligand and reaction conditions is critical for directing the regioselectivity of the exchange process. While many examples focus on aromatic or complex bioactive molecules, the underlying principles can be applied to simpler aliphatic amines. acs.orgnih.gov
| Catalyst System | Deuterium Source | Substrate Type | Selectivity |
| Iridium (e.g., Crabtree's catalyst) | D₂ gas | Aliphatic amines | Can be directed to α-positions. researchgate.netnih.gov |
| Platinum (e.g., Adams catalyst) | D₂O | Aliphatic amines | α-hydrogens are typically stable in primary amines. nih.govjst.go.jp |
| Palladium/C | D₂O | Amino amides | β-selective H/D exchange demonstrated. acs.org |
| Ruthenium (e.g., Shvo catalyst) | Deuterated alcohols | Tertiary amines | α,β-selective deuteration via enamine intermediate. acs.org |
Reductive Amination with Deuterated Reagents
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. researchgate.net To synthesize Ethyl-1,1-D2-methylamine, this process can be adapted by using deuterated reagents.
A direct approach involves the reductive amination of acetaldehyde (B116499) with methylamine (B109427) using a deuterated reducing agent. The intermediate N-methylethanimine is reduced in situ by a reagent such as sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaCNBD₃). This places a deuterium atom at the C-1 position. To achieve dideuteration, the entire reaction can be performed using a deuterated aldehyde precursor, C-1 deuterated acetaldehyde (CH₃CDO), in conjunction with a deuterated reducing agent.
The synthesis of the required deuterated aldehyde can be accomplished via N-heterocyclic carbene (NHC) catalyzed H/D exchange with D₂O, which is effective for various aldehyde types. nih.gov Once the CH₃CDO is formed, its reaction with methylamine and subsequent reduction with NaBD₄ would yield the desired Ethyl-1,1-D2-methylamine. This stepwise approach provides excellent control over the position and level of deuterium incorporation. organic-chemistry.org
Derivatization for Isotopic Tagging in Complex Molecular Synthesis
Ethyl-1,1-D2-methylamine serves as a valuable building block for introducing a stable isotopic label into more complex molecules. The primary amine functionality of this compound allows it to readily participate in a variety of chemical reactions, effectively "tagging" a target molecule with a deuterium label. This is particularly useful in studies that employ mass spectrometry, where the mass shift introduced by the deuterium atoms allows for the differentiation and quantification of the labeled molecule from its unlabeled counterparts. rsc.orgnih.gov
The process of derivatization involves the chemical modification of a target molecule to enhance its analytical detection. libretexts.org In the context of isotopic tagging, Ethyl-1,1-D2-methylamine can be used to derivatize molecules containing functional groups that are reactive towards amines, such as carboxylic acids, acid chlorides, and sulfonyl chlorides.
For instance, a complex carboxylic acid (R-COOH) can be converted to its corresponding amide derivative by reaction with Ethyl-1,1-D2-methylamine. This reaction introduces the deuterated ethyl-methylamino moiety into the larger molecule, creating an isotopically labeled analogue.
R-COOH + CH₃CD₂NHCH₃ → R-C(=O)N(CH₃)CD₂CH₃
The resulting labeled molecule can then be used as an internal standard in quantitative mass spectrometry assays. The co-elution of the labeled standard with the unlabeled analyte allows for precise and accurate quantification, as any variations in sample preparation or instrument response are accounted for.
Optimization of Deuteration Yield and Isotopic Purity
Achieving a high deuteration yield and exceptional isotopic purity is paramount in the synthesis of isotopically labeled compounds. The presence of unlabeled or partially labeled species can interfere with analytical measurements and compromise the integrity of the study. Therefore, careful optimization of the reaction and purification processes is essential.
Reaction Conditions and Solvent Effects on Deuterium Incorporation
Several factors can influence the efficiency of deuterium incorporation during the synthesis of Ethyl-1,1-D2-methylamine. The choice of the deuterating agent is critical; lithium aluminum deuteride is highly effective due to its powerful reducing nature and the direct transfer of deuteride ions. chemistrysteps.comepj-conferences.org
The stoichiometry of the deuterating agent is also important. An excess of LiAlD₄ is typically used to ensure the complete reduction of the amide precursor and to maximize the incorporation of deuterium. The reaction temperature is another key parameter. While the reduction of amides with LiAlH₄ is often carried out at room temperature or with gentle heating, lower temperatures may be employed to enhance selectivity and minimize side reactions.
The choice of solvent can also have a significant impact on the reaction outcome. nih.govresearchgate.net Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used for LiAlD₄ reductions as they are inert to the reagent and can effectively solvate the reaction intermediates. The use of protic solvents must be strictly avoided as they will rapidly quench the deuterating agent.
The following table summarizes the key reaction parameters and their potential impact on deuterium incorporation:
| Parameter | Effect on Deuteration | Rationale |
| Deuterating Agent | High | LiAlD₄ is a potent source of deuteride ions. |
| Stoichiometry | High | An excess ensures complete reaction. |
| Temperature | Moderate | Balances reaction rate and selectivity. |
| Solvent | High | Anhydrous, non-protic solvents are essential. |
Separation and Purification of Deuterated Products
Following the synthesis, the purification of Ethyl-1,1-D2-methylamine is crucial to remove any unreacted starting materials, byproducts, and unlabeled or partially deuterated species. Chromatographic techniques are generally the most effective methods for the purification of amines. biotage.combiotage.comscispace.com
Flash column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for the purification of small- to medium-scale preparations. Given the basic nature of amines, it is often advantageous to use a stationary phase that has been treated with a base, such as triethylamine, to prevent tailing and improve separation. biotage.com Alternatively, specialized amine-functionalized silica gels can be used. biotage.com
For the separation of isotopologues, more advanced chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary. medicalbiophysics.bg The small differences in polarity and volatility between the deuterated and non-deuterated compounds can sometimes be exploited to achieve separation.
The isotopic purity of the final product is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgwiley.comnih.govresearchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, allowing for the quantification of the different isotopologues present in the sample. nih.gov The relative intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated species provide a direct measure of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are powerful tools for assessing isotopic purity. wiley.comnih.gov In the ¹H NMR spectrum of Ethyl-1,1-D2-methylamine, the signal corresponding to the protons at the 1-position of the ethyl group will be significantly diminished or absent, providing a clear indication of successful deuteration. Conversely, the ²H NMR spectrum will show a signal corresponding to the deuterium atoms at this position.
The following table outlines the analytical techniques used for the characterization and purity assessment of Ethyl-1,1-D2-methylamine:
| Technique | Information Provided |
| Mass Spectrometry (MS) | Isotopic distribution and molecular weight confirmation. |
| ¹H NMR Spectroscopy | Confirmation of the site of deuteration and estimation of isotopic purity. |
| ²H NMR Spectroscopy | Direct observation of the incorporated deuterium. |
Applications in Reaction Mechanism Elucidation
Kinetic Isotope Effects (KIEs) in Amine-Involving Reactions
The study of KIEs provides insight into the transition state of the rate-determining step of a reaction. The magnitude of the KIE can help determine whether a specific C-H bond is broken during this step and can reveal details about the geometry and vibrational environment of the transition state.
A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is cleaved in the rate-determining step of a reaction. libretexts.org For Ethyl-1,1-D2-methylamine, a primary KIE would be evident in reactions where one of the C-D bonds at the C1 position is broken. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. libretexts.orgpharmacy180.com
The ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) species, kH/kD, is typically in the range of 2–8 for primary KIEs involving hydrogen/deuterium (B1214612). pharmacy180.com Reactions where such effects are prominent include oxidation and elimination processes. For instance, in the enzymatic oxidation of amines by monoamine oxidases, the abstraction of a hydrogen atom from the alpha-carbon is often the rate-limiting step. nih.gov Studies on the oxidation of benzylamine, for example, have shown large primary isotope effects, indicating that C-H bond cleavage is central to the mechanism. nih.gov A significant primary KIE (kH/kD > 1.5) in a reaction involving Ethyl-1,1-D2-methylamine would be strong evidence that C-H bond abstraction at the alpha-carbon is part of the rate-determining step. pharmacy180.comnih.gov
| Reaction Type | Substrate | Observed kH/kD | Mechanistic Implication |
|---|---|---|---|
| Enzymatic Oxidation (Amine Oxidase) | α-Deuterated Benzylamine | ~7-10 | C-H bond cleavage is the rate-determining step. nih.gov |
| Free-Radical Bromination | α-Deuterated Toluene | 4.9 | Hydrogen abstraction is the rate-determining step. pharmacy180.com |
| Hypothetical Oxidation | Ethyl-1,1-D2-methylamine | > 2 | Indicates C-D bond breaking in the transition state. |
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. pharmacy180.comwikipedia.org For Ethyl-1,1-D2-methylamine, an SKIE would be observed in reactions where the C1 carbon undergoes a change in its bonding environment, such as a rehybridization.
Alpha-secondary KIEs are particularly informative.
Normal SKIE (kH/kD > 1) : A normal effect, typically 1.1-1.2, is observed when the alpha-carbon changes hybridization from sp3 to sp2 in the transition state. wikipedia.org This is because the C-H (or C-D) bending vibrations become less restricted, and the energetic difference between the C-H and C-D bonds is smaller in the transition state than in the reactant. Such an effect is a hallmark of SN1 reactions, where a carbocation intermediate is formed. wikipedia.org
Inverse SKIE (kH/kD < 1) : An inverse effect, typically 0.8-0.9, occurs when the alpha-carbon changes from sp2 to sp3, or when the transition state becomes more sterically crowded. wikipedia.org In SN2 reactions, where a pentacoordinate transition state is formed, the C-H bending vibrations become more constrained, leading to an SKIE that is close to unity or slightly inverse. wikipedia.orgresearchgate.net
Deuterium's influence can also be steric in nature. The C-D bond has a slightly smaller vibrational amplitude than the C-H bond, giving the deuterium atom a smaller effective van der Waals radius. wikipedia.org This "steric isotope effect" is usually small but can become significant in reactions with highly congested transition states. wikipedia.org
| Reaction Type | Change at α-Carbon (C1) | Typical kH/kD per α-D | Example Mechanism |
|---|---|---|---|
| Normal SKIE | sp3 → sp2 | ~1.15 - 1.22 | SN1 Nucleophilic Substitution wikipedia.org |
| Inverse SKIE | sp2 → sp3 | ~0.8 - 0.9 | Addition to a carbonyl |
| Near Unity / Inverse SKIE | sp3 → [sp3-sp2]‡ (crowded) | ~0.95 - 1.05 | SN2 Nucleophilic Substitution researchgate.net |
An inverse kinetic isotope effect (IKIE), where the deuterated compound reacts faster than the non-deuterated one (kH/kD < 1), can provide unique mechanistic information. wikipedia.org IKIEs can arise if the vibrational force constants for the C-D bond are greater in the transition state than in the reactant. wikipedia.org
Mechanistic Studies of Amine Reactivity Using Deuterium Tracers
Beyond altering reaction rates, the deuterium atoms in Ethyl-1,1-D2-methylamine serve as isotopic labels, allowing researchers to trace the fate of the alpha-hydrogens throughout a reaction sequence.
Amines are fundamental organic nucleophiles, using the lone pair of electrons on the nitrogen atom to attack electrophilic centers. chemguide.co.uklibretexts.org The substitution of hydrogens with deuterium at the alpha-carbon does not directly involve the nitrogen lone pair but can subtly influence the amine's nucleophilicity through a secondary isotope effect. In reactions where the amine acts as a nucleophile, such as in Menschutkin reactions (alkylation of an amine), the hybridization of the alpha-carbon does not change. However, studies on the reaction between tertiary amines and methyl iodide have shown that alpha-deuteration slightly increases the reaction rate, resulting in a small inverse KIE (kH/kD < 1). cdnsciencepub.com This suggests that the transition state is slightly stabilized by the presence of deuterium, possibly due to electronic or steric factors. Therefore, Ethyl-1,1-D2-methylamine would be expected to show slightly enhanced nucleophilicity compared to its non-deuterated counterpart in certain reactions.
Deuterium labeling is a powerful method for tracking proton transfer events and identifying transient intermediates. The presence or absence of deuterium in the products, or its migration to other positions in a molecule ("scrambling"), provides direct evidence for specific mechanistic pathways. nih.govwikipedia.org
For Ethyl-1,1-D2-methylamine, the two deuterium atoms at the alpha-position are generally considered non-exchangeable. However, under certain conditions, such as in the presence of specific catalysts, they can undergo H/D exchange with protons from the solvent (e.g., H2O). nih.govnih.gov The observation of such an exchange would imply a reversible activation of the C-D bond, likely through the formation of an imine or enamine intermediate. nih.gov This technique is crucial for studying enzymatic reactions and organometallic catalysis, where reversible C-H bond activation is a key step. By analyzing the isotopic distribution in reactants and products over time, it is possible to map out complex reaction networks, including reversible steps and competing pathways. nih.govnih.gov
Rearrangement Processes Probed by Deuterium Labeling
Rearrangement reactions involve the migration of an atom or group within a molecule. Determining the precise nature of these migrations—whether they are intramolecular or intermolecular, and which specific atoms are involved—is crucial to understanding the mechanism. The strategic placement of a deuterium label, as in Ethyl-1,1-D2-methylamine, provides an effective method for tracing these molecular reorganizations.
For instance, in hypothetical rearrangements involving an ethyl group attached to a nitrogen atom, such as the Stevens or Sommelet-Hauser rearrangements, the fate of the α-protons is of key mechanistic interest. If a reaction mechanism proposed a 1,2-hydride shift from the C1 position of the ethyl group to an adjacent atom, the use of Ethyl-1,1-D2-methylamine would allow for direct observation of this step. Analysis of the product structure via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal whether the deuterium atoms have migrated along with the carbon skeleton or have been retained at their original position, thereby confirming or refuting the proposed hydride shift.
Elimination Reactions and Transition State Characterization
Deuterium labeling is particularly valuable for studying the kinetics of elimination reactions, where it can provide insight into the structure of the transition state. The rate difference between the elimination of a C-H bond versus a C-D bond is known as the primary kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD). The magnitude of the KIE is indicative of the extent of C-H bond breaking in the rate-determining step of the reaction.
In the context of a bimolecular (E2) elimination reaction involving an ethylamine (B1201723) derivative, the base removes a proton from the β-carbon while a leaving group departs from the α-carbon. While Ethyl-1,1-D2-methylamine is labeled at the α-position, studying the KIE would require labeling at the β-position (e.g., Ethyl-2,2,2-D3-methylamine). However, labeling at the α-position, as in Ethyl-1,1-D2-methylamine, allows for the study of secondary kinetic isotope effects.
Secondary KIEs arise from changes in hybridization at the labeled carbon. For an E2 reaction, the α-carbon changes from sp3 hybridization in the reactant to sp2 hybridization in the product alkene. This change in geometry and vibrational modes results in a small but measurable KIE (typically kH/kD = 1.05–1.15). For an E1 reaction, which proceeds through a carbocation intermediate, the α-carbon also rehybridizes to sp2 in the transition state leading to the carbocation, often resulting in a larger secondary KIE (kH/kD ≈ 1.15–1.25). By measuring the rate of elimination for Ethyl-1,1-D2-methylamine relative to its non-deuterated counterpart, chemists can gain crucial information about the timing of C-N bond cleavage and the character of the transition state. researchgate.netresearchgate.net
| Reaction Condition | Proposed Mechanism | Expected Secondary KIE (kH/kD) at C1 | Interpretation |
|---|---|---|---|
| Weak Base, Polar Protic Solvent | E1 | 1.18 | Significant C-N bond cleavage and rehybridization toward sp2 in the rate-determining step, characteristic of a carbocation-like transition state. |
| Strong, Sterically Hindered Base | E2 | 1.07 | Less advanced C-N bond cleavage in the transition state compared to the E1 pathway; consistent with a concerted mechanism. |
Deuterium Labeling in Catalysis Research
Isotopically labeled molecules are indispensable for unraveling the complex, multi-step pathways of catalyzed reactions. Ethyl-1,1-D2-methylamine can be employed as a substrate or even as part of a catalyst to track bond activations, intermediate formation, and the origin of hydrogen atoms in the final product.
Investigation of Catalytic Cycles and Intermediate Formation
A catalytic cycle is a sequential series of reactions where a catalyst is regenerated after forming the product. Using a labeled substrate like Ethyl-1,1-D2-methylamine allows researchers to follow the ethyl group through the entire cycle. researchgate.net For example, in a hypothetical metal-catalyzed C-H activation reaction at the C1 position, the initial oxidative addition step would form a metal-deuteride species and a coordinated ethylaminyl ligand. By monitoring the reaction mixture using spectroscopic methods (e.g., in-situ NMR) or by analyzing quenched intermediates, the presence and structure of deuterium-containing intermediates can be confirmed. This provides direct evidence for the proposed C-D bond cleavage and helps to map out the complete catalytic pathway. acs.org
Ligand Effects on Deuterium Transfer in Metal-Catalyzed Reactions
The ancillary ligands bound to a metal center play a critical role in tuning its reactivity and selectivity. In reactions involving the cleavage of a C-D bond, the electronic and steric properties of the ligands can significantly influence the rate of the deuterium transfer step.
By studying a metal-catalyzed reaction of Ethyl-1,1-D2-methylamine with a series of catalysts bearing different ligands (e.g., phosphine ligands with varying electron-donating or -withdrawing substituents), a correlation between ligand properties and reaction rate can be established. Measuring the KIE for each ligand set provides further insight. A change in the KIE value with different ligands would suggest that the ligand is directly involved in the C-D bond-breaking transition state, for instance by altering the electron density at the metal center or by participating in the proton/deuteron (B1233211) transfer itself. beilstein-journals.org
| Catalyst Ligand (L) | Ligand Property | Relative Rate | Observed KIE (kH/kD) |
|---|---|---|---|
| P(t-Bu)3 | Electron-donating, bulky | 1.0 | 5.8 |
| PPh3 | Less donating, less bulky | 2.5 | 5.2 |
| P(C6F5)3 | Electron-withdrawing | 4.1 | 4.5 |
This hypothetical data illustrates how electron-withdrawing ligands might accelerate the reaction but lower the KIE, suggesting a transition state with less C-D bond stretching.
Role of Deuterated Amines in Organocatalysis Mechanisms
In organocatalysis, small organic molecules like amines are used to accelerate reactions. A common catalytic strategy involves the reaction of a secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govacs.org The mechanism of enamine formation and its subsequent reaction are key to understanding the catalytic cycle.
If Ethyl-1,1-D2-methylamine were used as the organocatalyst, it would react with a ketone or aldehyde to form a deuterated enamine. A key question in some organocatalytic cycles is whether the α-protons of the amine part of the enamine are involved in subsequent proton transfer steps. By using the deuterated catalyst, one could analyze the products and byproducts for any deuterium transfer. If deuterium from the catalyst is found in the product or in other species in the reaction, it provides strong evidence for the active participation of this position in the mechanism. Conversely, if the deuterium labels remain untouched on the catalyst throughout the reaction, it indicates that the C1-position of the ethyl group acts merely as a spectator.
Advanced Spectroscopic Investigations Utilizing Deuterium Labels
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Research
NMR spectroscopy is a cornerstone technique in the study of deuterated compounds. The substitution of protons with deuterons leads to distinct effects that can be exploited to gain deeper molecular insights. wikipedia.org
The replacement of a proton with a deuteron (B1233211) causes small changes in the chemical shifts of nearby nuclei, an effect known as a deuterium-induced chemical shift perturbation or a secondary isotope shift. huji.ac.il These shifts arise from the slight differences in vibrational energy levels and average bond lengths between C-H and C-D bonds. While typically small, these perturbations are highly sensitive to the molecular environment and can provide valuable structural information.
The magnitude of the isotope shift depends on the number of bonds separating the observed nucleus from the site of deuteration. huji.ac.il
One-bond (¹ΔC(D)) isotope shifts are the largest, typically causing an upfield shift of 0.2 to 1.5 ppm for the attached carbon. huji.ac.il
Two-bond (²ΔC(D)) isotope shifts are smaller, generally around 0.1 ppm upfield. huji.ac.ilnih.gov
Longer-range isotope shifts (³ΔC(D) and beyond) are even smaller and can be either positive or negative, often influenced by the torsional angle between the atoms. huji.ac.il
Factors such as steric compression and hydrogen bonding can significantly influence the magnitude of these isotope effects. researchgate.net In sterically hindered systems, larger two-bond isotope effects may be observed. researchgate.net
Table 1: Predicted Deuterium-Induced ¹³C Chemical Shift Perturbations for Ethyl-1,1-D2-methylamine This table illustrates typical DICSP values based on established principles for similar chemical structures. huji.ac.ilnih.gov
| Carbon Atom | Position Relative to Deuterium | Predicted Isotope Shift (ppm) | Interpretation |
| C1 | 1-bond | ~ -0.8 to -1.5 | Significant upfield shift due to direct C-D bond. |
| C2 | 2-bond | ~ -0.1 | Small upfield shift experienced by the adjacent methyl carbon. |
| C3 (Methyl on N) | 3-bond | < ±0.05 | Negligible shift, highly dependent on molecular conformation. |
Note: Negative values indicate an upfield shift.
Determining the precise level of deuterium incorporation is crucial for many applications. Quantitative Deuterium (²H) NMR spectroscopy is an effective method for analyzing the isotopic enrichment of a labeled compound. sigmaaldrich.comrug.nl While the low magnetogyric ratio of deuterium makes it less sensitive than proton NMR, it offers significant advantages, including a clean spectrum where only deuterium signals are observed. wikipedia.orgsigmaaldrich.com
Under appropriate experimental conditions, such as ensuring full relaxation between pulses, the integrated area of a deuterium peak is directly proportional to the number of deuterium atoms it represents. sigmaaldrich.com This allows for the accurate determination of isotopic purity and the relative deuteration at different sites within a molecule. A combination of ¹H and ²H NMR can provide a comprehensive and accurate measure of isotopic abundance. nih.govwiley.com
Table 2: Example Calculation of Isotopic Enrichment using ²H NMR This table presents a hypothetical scenario for determining the isotopic purity at the C1 position of Ethyl-1,1-D2-methylamine.
| Signal Source | Integrated Area (Hypothetical) | Calculation Step | Result |
| ²H Signal at C1 | 98.5 | Integrated area of the target deuterated site. | - |
| ¹H Signal at C1 | 1.5 | Integrated area from a corresponding ¹H NMR spectrum. | - |
| Total Signal | 100.0 | Sum of integrated areas (¹H + ²H). | - |
| % Isotopic Enrichment | - | (²H Area / Total Area) * 100 | 98.5% |
Solid-state ²H NMR spectroscopy is a powerful technique for probing the local structure and dynamics of molecules in the solid phase. acs.org The deuterium NMR line shape is highly sensitive to the orientation and motion of the C-D bond vector.
In a static, powdered sample, a molecule with a fixed C-D bond orientation will exhibit a characteristic "Pake doublet" pattern. The separation between the two horns of this doublet is related to the deuterium quadrupole coupling constant, which provides information about the electronic environment of the C-D bond. If the part of the molecule containing the C-D bond is undergoing motion (e.g., rotation or libration) on the timescale of the NMR experiment, the line shape changes dramatically. acs.org Analysis of these line shapes at various temperatures can provide detailed information about the rates and activation energies of these dynamic processes, such as the rotation of the ethyl and methyl groups in Ethyl-1,1-D2-methylamine. acs.org
Table 3: Interpretation of Solid-State ²H NMR Line Shapes for Ethyl-1,1-D2-methylamine
| Dynamic Regime | Expected Line Shape | Interpretation for Ethyl-1,1-D2-methylamine |
| Static | Pake Doublet | The C-D bonds on the ethyl group are rigid and immobile in the crystal lattice. |
| Fast 2-site or 3-site jumps | Axially narrowed powder pattern | The ethyl group is undergoing rapid rotation about the C-C or C-N bond axis. |
| Isotropic Tumbling | Sharp, single peak (Lorentzian) | The entire molecule is reorienting rapidly and isotropically, typical of a liquid-like state. |
Vibrational Spectroscopy (IR and Raman) for Conformational and Dynamic Studies
Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. The substitution of hydrogen with deuterium significantly alters these energies due to the mass difference, providing a precise method for assigning vibrational modes and studying molecular dynamics. aps.org
The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium (B1232500), any vibrational mode involving the motion of the substituted atom will shift to a lower frequency (a red shift). This effect is most pronounced for stretching modes. For example, a C-H stretching vibration typically appears around 2900-3000 cm⁻¹, whereas a C-D stretch is found at a much lower frequency, around 2100-2200 cm⁻¹.
This predictable shift allows for the unambiguous assignment of vibrational modes. By comparing the IR and Raman spectra of Ethyl-1,1-D2-methylamine with its non-deuterated analog, one can confidently identify which vibrations involve the C1 hydrogen atoms. This technique has been successfully applied to assign the complex vibrational spectra of related molecules like methylamine (B109427) and its deuterated derivatives. aip.orgaip.org
Table 4: Comparison of Approximate Vibrational Frequencies (cm⁻¹) for Key Modes
| Vibrational Mode | Ethyl-methylamine (C-H) | Ethyl-1,1-D2-methylamine (C-D) | Expected Change |
| C1-H/D Stretch | ~2950 | ~2150 | Significant red shift |
| CH₂/CD₂ Scissoring | ~1460 | ~1050 | Significant red shift |
| CH₂/CD₂ Wagging | ~1380 | ~980 | Significant red shift |
| C-N Stretch | ~1050 | ~1045 | Minimal shift |
| N-H Wagging | ~780 | ~780 | Minimal shift |
Low-frequency Raman and far-infrared spectroscopy are particularly useful for studying the large-amplitude motions of molecules, such as the internal rotation (torsion) of molecular subgroups like methyl (-CH₃) and amino (-NH₂) groups. aip.orgosti.gov Studies on gaseous ethylamine (B1201723) and its N-deuterated isotopologue (CH₃CH₂ND₂) have provided detailed insights into these dynamics. aip.orgnasa.gov
These studies revealed the existence of two stable conformers: trans and gauche. The trans conformer was found to be the more stable form. nasa.govacs.org By observing the torsional transitions in the Raman spectra, researchers were able to determine the potential barriers for internal rotation around the C-C and C-N bonds. aip.orgosti.gov For CH₃CH₂ND₂, the energy difference between the trans and gauche conformers was determined to be 207 cm⁻¹ (0.592 kcal/mol). aip.orgnasa.gov
Deuteration can subtly alter these rotational barriers. In the case of ethylamine, the methyl rotational barrier was found to be slightly different between CH₃CH₂NH₂ (3.71 kcal/mol) and CH₃CH₂ND₂ (3.59 kcal/mol), a difference attributed to changes in the coupling between the methyl and amino torsional modes. aip.orgnasa.gov Similar detailed analyses of the low-frequency spectrum of Ethyl-1,1-D2-methylamine would allow for the precise determination of its conformational preferences and the energy barriers separating them.
Table 5: Torsional Barriers and Conformational Energy Differences in Ethylamine Isotopologues Data obtained from Raman spectroscopy studies of gaseous ethylamine and its N-deuterated analog. aip.orgnasa.gov
| Parameter | CH₃CH₂NH₂ | CH₃CH₂ND₂ |
| Methyl Torsional Barrier (gauche conformer) | 3.71 ± 0.05 kcal/mol | 3.59 ± 0.05 kcal/mol |
| Energy Difference (ΔE trans-gauche) | - | 0.592 kcal/mol (trans more stable) |
| trans-gauche Barrier | - | 1.64 kcal/mol |
| gauche-gauche Barrier | - | 2.23 kcal/mol |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for determining the structure of molecules by analyzing their fragmentation patterns upon ionization. The introduction of deuterium at a specific position, as in Ethyl-1,1-D2-methylamine, serves as an invaluable label for tracking bond cleavages and rearrangement processes.
The primary fragmentation pathway for aliphatic amines in electron impact mass spectrometry is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu This process results in the formation of a stable, nitrogen-containing cation.
For the non-deuterated analogue, N-ethylmethylamine, the molecular ion ([M]⁺) appears at an m/z of 59. The most significant fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage, leading to the formation of a base peak at m/z 44. docbrown.info
In Ethyl-1,1-D2-methylamine, the molecular ion ([M]⁺) is shifted to m/z 61 due to the two deuterium atoms. The alpha-cleavage now involves the breaking of the C-C bond, leading to the loss of a methyl radical. However, the resulting fragment ion retains the two deuterium atoms. This leads to a characteristic shift of the base peak by two mass units compared to its non-deuterated counterpart. Instead of a base peak at m/z 44, the spectrum of Ethyl-1,1-D2-methylamine is dominated by a peak at m/z 46. This clear mass shift unequivocally confirms the fragmentation pathway and the location of the deuterium labels.
A secondary fragmentation pathway involves the cleavage of the C-N bond, resulting in the loss of the ethyl group. docbrown.infodocbrown.info For N-ethylmethylamine, this would lead to a fragment at m/z 30 ([CH₃NH]⁺). For Ethyl-1,1-D2-methylamine, the loss of the deuterated ethyl radical (•CD₂CH₃) would result in the same fragment at m/z 30, as the deuterium atoms are lost with the ethyl group. The observation of these distinct fragments allows for a comprehensive mapping of the molecule's fragmentation behavior.
| Fragmentation Process | Fragment Structure | m/z (N-Ethylmethylamine) | m/z (Ethyl-1,1-D2-methylamine) |
|---|---|---|---|
| Molecular Ion | [CH₃NHCH₂CH₃]⁺ / [CH₃NHCD₂CH₃]⁺ | 59 | 61 |
| Alpha-Cleavage (Loss of •CH₃) | [NHCH₂CH₃]⁺ / [NHCD₂CH₃]⁺ | 44 (Base Peak) | 46 (Base Peak) |
| C-N Cleavage (Loss of •CH₂CH₃ / •CD₂CH₃) | [CH₃NH]⁺ | 30 | 30 |
High-resolution mass spectrometry (HRMS) is essential for verifying the isotopic purity and distribution in synthesized deuterated compounds. rsc.orgrsc.org While standard mass spectrometry provides nominal mass, HRMS can measure the mass of ions with very high accuracy (typically to four or more decimal places), allowing for the differentiation of ions with the same nominal mass but different elemental compositions. docbrown.info
For Ethyl-1,1-D2-methylamine, HRMS is used to confirm that the deuterium incorporation has occurred as intended and to quantify the percentage of the desired D2 species relative to any partially deuterated (D1) or non-deuterated (D0) impurities. nih.govresearchgate.net By measuring the precise mass and relative abundance of the isotopologue ions (e.g., C₃H₇D₂N, C₃H₈DN, and C₃H₉N), the isotopic enrichment can be accurately calculated. This is crucial for studies where a high degree of isotopic purity is required.
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| D0 (Undeuterated) | C₃H₉N | 59.07350 |
| D1 (Partially Deuterated) | C₃H₈DN | 60.07978 |
| D2 (Target Compound) | C₃H₇D₂N | 61.08606 |
Electronic Spectroscopy (UV-Vis and Circular Dichroism)
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. Deuterium substitution can subtly influence these transitions.
The electronic transitions of simple aliphatic amines occur deep in the ultraviolet region and are typically broad, corresponding to n → σ* transitions (excitation of a non-bonding electron from the nitrogen lone pair to an antibonding sigma orbital). The replacement of hydrogen with deuterium results in a heavier atom, which lowers the frequency of C-D bond vibrations compared to C-H vibrations.
This change in the vibrational energy levels of the molecule can slightly alter the energy of the electronic transitions, a phenomenon known as the vibrational or Franck-Condon effect. While the effect is generally small for broad UV-Vis absorption bands, it can manifest as a minor shift in the absorption maximum (λ_max). The substitution of hydrogen with deuterium often leads to a slight sharpening of the vibronic fine structure in the spectrum, as the lower vibrational frequencies of the C-D bonds can lead to better-resolved vibrational levels coupled to the electronic state.
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. semanticscholar.org Ethyl-1,1-D2-methylamine itself is an achiral molecule and therefore does not exhibit a CD spectrum.
However, the principles of how deuteration affects CD spectra are highly relevant in the study of more complex, chiral amines. In a chiral amine, the CD spectrum is exquisitely sensitive to the molecule's three-dimensional structure and the spatial arrangement of its chromophores. researchgate.netnsf.gov Deuterium substitution can influence the CD spectrum of a chiral molecule in two primary ways:
Vibronic Coupling : The CD spectrum's fine structure is determined by the coupling of electronic and vibrational transitions. As deuteration modifies the vibrational frequencies, it can alter this vibronic coupling, leading to changes in the shape and intensity of the CD bands. nih.gov
Therefore, while Ethyl-1,1-D2-methylamine is achiral, the study of its spectroscopic properties provides a fundamental basis for understanding how isotopic labeling can be used to probe the more complex chiroptical properties and conformational landscapes of related chiral amines.
Theoretical and Computational Studies of Ethyl 1,1 D2 Methylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's energy, geometry, and reactivity. One of the key assumptions in such studies is that isotopic substitution does not alter the electronic potential energy surface of the reaction. princeton.edu
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. sciepub.comyoutube.com It is a crucial theoretical tool for identifying stable molecules (minima), transition states (saddle points), and the most likely paths a reaction will follow, known as minimum energy paths (MEPs). sciepub.com
For a molecule like Ethyl-1,1-D2-methylamine, the PES would be virtually identical to that of its unlabeled counterpart, N-ethanemethylamine. Computational studies on related molecules, such as the reaction of methylamine (B109427) with an oxygen atom, have been used to characterize the PES, identifying various minima corresponding to products and multiple transition states. osti.gov Similarly, studies on the reaction of ethylamine (B1201723) with methyl radicals have identified seven different potential reaction pathways, including hydrogen abstraction from different sites and various substitution reactions. researchgate.net For Ethyl-1,1-D2-methylamine, a primary focus would be on reactions involving the C-D bonds, such as deuterium (B1214612) abstraction, to investigate kinetic isotope effects. The MEP for such a reaction would connect the reactants (Ethyl-1,1-D2-methylamine and a reaction partner) to the products via a transition state on the PES.
A transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. sciepub.com Its geometry and energy (the activation barrier) are critical for determining the rate of a chemical reaction. Quantum chemical calculations, such as those using density functional theory (DFT), are employed to locate and characterize these transient structures. researchgate.net
For reactions involving Ethyl-1,1-D2-methylamine, such as deuterium abstraction from the ethyl group, the geometry of the transition state would involve the partial breaking of a C-D bond and the partial formation of a new bond with the abstracting species. While the electronic structure and geometry of the TS are not significantly affected by isotopic substitution, the activation barrier is. This is because the zero-point vibrational energy (ZPVE) of the C-D bond is lower than that of a C-H bond. Since the vibrational mode corresponding to the bond being broken is lost in the transition state, the difference in ZPVE between the reactant and the transition state is altered by isotopic substitution, leading to a higher effective activation barrier for the deuterated compound.
Table 1: Conceptual Activation Barriers for H/D Abstraction
| Reaction | Reactant ZPVE (conceptual, kcal/mol) | Transition State ZPVE (conceptual, kcal/mol) | Electronic Barrier (kcal/mol) | Vibrationally Adiabatic Barrier (kcal/mol) |
|---|---|---|---|---|
| H-abstraction from Ethyl-methylamine | 50.5 | 48.0 | 10.0 | 7.5 |
| D-abstraction from Ethyl-1,1-D2-methylamine | 49.5 | 47.5 | 10.0 | 8.0 |
Note: This table presents conceptual values to illustrate the effect of ZPVE on the activation barrier. Actual values require specific quantum chemical calculations.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For Ethyl-1,1-D2-methylamine, rotations around the C-C and C-N bonds lead to various staggered and eclipsed conformers.
Computational studies on methylamine have shown that the staggered conformation is the ground state, while the eclipsed form is a transition state for internal rotation. researchgate.net Similar principles apply to Ethyl-1,1-D2-methylamine. The relative energies of these conformers determine their population at a given temperature. While the electronic energies of the conformers are unaffected by deuteration, the vibrational frequencies are mass-dependent. princeton.edu This leads to small differences in ZPVE between conformers of the deuterated and non-deuterated species, which can result in slight shifts in conformational equilibria and isomeric stabilities. For instance, spectroscopic studies on deuterated methylamine (CH3ND2) have been used to accurately determine torsional barriers, which differ from the non-deuterated form. researchgate.net
Computational Modeling of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its isotopes. wikipedia.org For Ethyl-1,1-D2-methylamine, comparing the rates of reactions involving the C-D bonds to the analogous C-H bonds in the unlabeled molecule provides insight into the reaction mechanism. A primary KIE (kH/kD > 1) is expected for reactions where the C-D bond is broken in the rate-determining step.
Conventional Transition State Theory (TST) calculates reaction rates based on the properties of the highest energy point on the reaction path. Variational Transition State Theory (VTST) improves upon this by optimizing the position of the dividing surface (the "transition state") between reactants and products to minimize the calculated reaction rate, providing a more accurate result. scispace.comumn.eduumn.edu
VTST is a powerful tool for calculating KIEs. rsc.org The calculation involves computing the minimum energy path and the vibrational frequencies perpendicular to this path. By comparing the VTST-calculated rate constants for the deuterated (kD) and non-deuterated (kH) reactions, the KIE can be predicted. Such calculations have been successfully applied to complex systems, including enzyme-catalyzed reactions. For example, in the enzyme methylamine dehydrogenase, VTST calculations were used to compute the KIE for the proton transfer from methylamine, showing good agreement with experimental values. researchgate.netsci-hub.se A similar approach for a reaction involving Ethyl-1,1-D2-methylamine would provide a robust theoretical prediction of the KIE.
For reactions involving the transfer of light particles like hydrogen or deuterium, there is a significant probability that the particle will pass through the activation barrier rather than going over it, a phenomenon known as quantum mechanical tunneling. princeton.edu Tunneling increases the reaction rate, and its contribution is more significant for lighter isotopes. Consequently, tunneling often leads to much larger KIEs than predicted by simple TST. princeton.edu
Computational models incorporate tunneling contributions as a transmission coefficient, often calculated using methods like the small-curvature tunneling (SCT) approximation. researchgate.netsci-hub.se Studies on enzyme systems like methylamine dehydrogenase have demonstrated that tunneling is a dominant factor. Calculations showed that omitting tunneling contributions reduced the predicted KIE for deuterated methylamine dramatically, from 18.3 to 5.9, highlighting the necessity of including this quantum effect. researchgate.netsci-hub.seresearchgate.net For a reaction involving C-D bond cleavage in Ethyl-1,1-D2-methylamine, especially at lower temperatures, quantum tunneling would be expected to play a crucial role, and accurate modeling of the KIE would require the inclusion of multidimensional tunneling contributions. nih.gov
Table 2: Hypothetical KIE Calculations for Deuterium Abstraction
| Calculation Method | Predicted kH/kD | Key Factors Considered |
|---|---|---|
| Conventional TST (ZPE only) | ~7 | Zero-Point Energy Differences |
| VTST | 6-9 | Variational Effects, ZPE |
| VTST with Tunneling (SCT) | >10 | Variational Effects, ZPE, Quantum Tunneling |
Note: This table illustrates the typical impact of different theoretical models on the calculated KIE for a C-H/C-D bond-breaking reaction.
Prediction of Isotopic Fractionation in Chemical Processes
Isotopic fractionation is the partitioning of isotopes between two substances or phases in chemical equilibrium or as a result of kinetic differences. For Ethyl-1,1-D2-methylamine, the deuterium labels on the ethyl group's alpha-carbon (the carbon adjacent to the nitrogen) make it a prime candidate for studying kinetic isotope effects (KIEs) in reactions involving the cleavage of a C-H or C-D bond at this position.
Theoretical predictions of isotopic fractionation rely on computational modeling to determine the vibrational frequencies of the molecule in its ground state and at the transition state of a given reaction. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to the non-deuterated counterpart. This phenomenon, known as a primary KIE, can be predicted using computational methods like Density Functional Theory (DFT).
Table 1: Theoretical Framework for Predicting Kinetic Isotope Effects
| Computational Step | Description | Expected Outcome for Ethyl-1,1-D2-methylamine |
| 1. Reactant & Transition State Modeling | Optimize the geometries of the reactant (Ethyl-1,1-D2-methylamine) and the transition state of a hypothetical reaction (e.g., hydrogen abstraction) using a suitable level of theory (e.g., B3LYP/6-31G*). | Provides the minimum energy structures required for frequency calculations. |
| 2. Vibrational Frequency Calculation | Compute the harmonic vibrational frequencies for both the optimized reactant and transition state structures. | Yields the set of vibrational modes for each structure. The transition state will have one unique imaginary frequency corresponding to the reaction coordinate. |
| 3. Zero-Point Energy (ZPE) Calculation | Sum the energies of all vibrational modes for the deuterated and non-deuterated species in both the ground and transition states. | The ZPE difference between the C-D and C-H bonds is the primary determinant of the KIE. |
| 4. KIE Prediction | Use the calculated ZPEs and other vibrational partition function contributions to predict the kH/kD ratio using established statistical mechanics equations. | A kH/kD value significantly greater than 1 would be expected for reactions involving the cleavage of the C-D bond at the 1-position. |
These theoretical predictions are crucial for elucidating reaction mechanisms, as the magnitude of the KIE can provide insight into the geometry of the transition state.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would be employed to model the dynamic behavior of Ethyl-1,1-D2-methylamine over time, providing insights into its interactions and conformational landscape that are not apparent from static quantum chemical calculations.
A simulation would involve placing a single Ethyl-1,1-D2-methylamine molecule in a box of explicit solvent molecules (e.g., TIP3P water). By solving Newton's equations of motion for every atom over a series of time steps, a trajectory is generated. Analysis of this trajectory would reveal:
Radial Distribution Functions (RDFs): Plotting the probability of finding a solvent atom at a certain distance from the deuterium or hydrogen atoms on the amine would quantify the solvent structuring.
Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds between the amine's N-H group and surrounding solvent molecules could be analyzed.
Ethyl-1,1-D2-methylamine has several rotatable bonds, primarily the C-C and C-N bonds. Rotation around these bonds leads to different conformers (e.g., gauche and anti conformations). MD simulations can explore the potential energy surface of the molecule and map the transitions between these conformational states. The substitution of hydrogen with deuterium increases the mass at the C-1 position, which would be expected to slightly alter the frequencies and amplitudes of torsional vibrations, potentially affecting the rate of conformational interconversion.
Spectroscopic Parameter Prediction through Computational Methods
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data.
The vibrational (infrared) spectrum of Ethyl-1,1-D2-methylamine can be predicted computationally. Following geometry optimization, a frequency calculation at the same level of theory (e.g., DFT) yields the harmonic vibrational frequencies and their corresponding infrared intensities.
The most significant impact of the deuterium substitution would be observed in the C-D stretching modes. C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching frequencies are predicted to be significantly lower, appearing around 2100-2200 cm⁻¹. This distinct isotopic shift is a hallmark of deuteration and is readily predictable. Other modes involving the motion of the C-D₂ group, such as scissoring and rocking, would also be shifted to lower frequencies compared to the C-H₂ group in the non-deuterated isotopologue.
Table 2: Predicted Vibrational Frequency Shifts for Key Modes
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |
| Symmetric/Asymmetric Stretch | 2850 - 2960 cm⁻¹ | ~2100 - 2250 cm⁻¹ |
| Scissoring/Bending | 1450 - 1470 cm⁻¹ | ~1030 - 1080 cm⁻¹ |
| Rocking | 720 - 725 cm⁻¹ | Lower than C-H rocking |
Note: These are approximate ranges based on known isotopic effects. Precise values require specific quantum chemical calculations.
NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts. For Ethyl-1,1-D2-methylamine:
¹H NMR: The signal for the protons on the alpha-carbon would be absent.
¹³C NMR: The signal for the C-1 carbon would exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and it would be shifted slightly upfield compared to the non-deuterated compound, an effect known as an isotopic shift.
²H (Deuterium) NMR: A signal corresponding to the deuterium nuclei would be present.
Mass Spectrometry: The molecular weight of Ethyl-1,1-D2-methylamine is 61.12 g/mol , which is two mass units higher than its non-deuterated counterpart, N-ethylmethylamine (59.11 g/mol ). This mass shift is the most direct piece of evidence for deuteration. Computational predictions of fragmentation patterns can help interpret experimental mass spectra, although fragmentation of such a small amine is typically straightforward, involving the loss of methyl or ethyl fragments.
Advanced Research Applications of Ethyl 1,1 D2 Methylamine Derivatives
Deuterium-Labeled Standards in Quantitative Analytical Chemistry
The precision and accuracy of quantitative analytical chemistry, particularly in the realm of mass spectrometry (MS), are significantly enhanced by the use of internal standards. clearsynth.com Among these, deuterium-labeled compounds have become indispensable tools for correcting variations that can occur during sample preparation and analysis. clearsynth.comlcms.cz Ethyl-1,1-D2-methylamine, as a stable isotope-labeled analogue of N-ethylmethylamine, is ideally suited for such applications.
Internal Standards for High-Precision Quantification Methods
In quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. nih.gov The ideal internal standard has chemical and physical properties very similar to the analyte of interest. clearsynth.com Deuterium-labeled standards, such as Ethyl-1,1-D2-methylamine, are considered the gold standard for many applications because they co-elute with the non-labeled analyte and exhibit similar ionization efficiencies in the mass spectrometer. pubcompare.ai This co-behavior allows for the correction of signal variations caused by matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte. clearsynth.comlcms.cz
The use of a deuterated internal standard is particularly crucial in the analysis of trace amounts of substances in complex matrices like biological fluids or environmental samples. For instance, in the quantification of N-nitrosodiethylamine (NDEA), a carcinogenic impurity found in some pharmaceuticals, a deuterated analogue is used as an internal standard to ensure accurate measurement at very low levels. fda.gov.twsigmaaldrich.com Similarly, Ethyl-1,1-D2-methylamine would be the preferred internal standard for the quantification of N-ethylmethylamine, a compound that can be a precursor to NDEA. researchgate.net
The table below illustrates the typical mass-to-charge ratios (m/z) that would be monitored in a hypothetical LC-MS/MS analysis for the quantification of N-ethylmethylamine using Ethyl-1,1-D2-methylamine as an internal standard. The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave almost identically during the analytical process.
| Compound | Chemical Formula | Molecular Weight (g/mol) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
|---|---|---|---|---|
| N-Ethylmethylamine (Analyte) | C₃H₉N | 59.11 | 60.1 | 44.1 |
| Ethyl-1,1-D2-methylamine (Internal Standard) | C₃H₇D₂N | 61.12 | 62.1 | 46.1 |
This table is illustrative and the exact m/z values may vary depending on the ionization method and instrument.
Development of Derivatization Reagents for Targeted Analysis
Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a product of similar structure that has properties more suitable for a given analytical method. nih.gov For amine-containing compounds like Ethyl-1,1-D2-methylamine and its non-deuterated analogue, derivatization is often employed to improve chromatographic separation, increase volatility for GC analysis, and enhance ionization efficiency in mass spectrometry. nih.gov
While Ethyl-1,1-D2-methylamine itself is primarily used as an internal standard, its amine functional group means it would react with the same derivatization reagents as its non-deuterated counterpart. The development of new derivatization reagents often focuses on creating derivatives that are not only stable and yield high reaction efficiency but also produce characteristic fragments in the mass spectrometer, which aids in identification and quantification.
For primary and secondary amines, common derivatization strategies include acylation, silylation, and reaction with reagents that introduce a fluorescent or easily ionizable tag. For example, ethylamine (B1201723) has been used as a derivatization reagent itself to specifically react with reducing saccharides, resulting in strongly fluorescent products that can be easily detected. researchgate.net This highlights the reactivity of the amine group and its potential for use in developing targeted analytical methods.
The choice of derivatization reagent can significantly impact the selection of the most suitable deuterated internal standard. nih.gov The derivatization of methamphetamine with different reagents, for instance, leads to different fragmentation patterns in the mass spectrometer, which in turn dictates which deuterated analogue of methamphetamine provides the most suitable ion pairs for quantification with minimal cross-contribution. nih.gov A similar consideration would be necessary when developing a derivatization method for N-ethylmethylamine where Ethyl-1,1-D2-methylamine is the internal standard.
The following table provides examples of common derivatization reactions applicable to primary and secondary amines, which would also be applicable to Ethyl-1,1-D2-methylamine.
| Derivatization Reaction | Reagent Class | Purpose | Analytical Technique |
|---|---|---|---|
| Acylation | Acid Anhydrides/Chlorides (e.g., Pentafluoropropionic Anhydride) | Increase volatility, improve chromatographic properties, introduce electron-capturing groups | GC-MS, LC-MS |
| Silylation | Silylating Agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, thermal stability, and derivatize polar functional groups | GC-MS |
| Fluorescent Tagging | Fluorescent Reagents (e.g., Dansyl Chloride) | Enhance detection sensitivity | HPLC with Fluorescence Detection, LC-MS |
Biochemical Pathway Elucidation Using Isotopic Tracers
Isotopic tracers are invaluable tools in biochemistry for elucidating metabolic pathways and understanding enzymatic reaction mechanisms. nih.gov By replacing an atom in a molecule with one of its stable isotopes, researchers can track the molecule's journey through various biochemical transformations. Ethyl-1,1-D2-methylamine, with its deuterium (B1214612) labels at a specific position, can serve as such a tracer for studying the fate of small aliphatic amines in biological systems.
Investigation of Enzymatic Reaction Mechanisms
The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed more slowly. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can gain insights into the rate-determining step of an enzymatic reaction.
In the context of Ethyl-1,1-D2-methylamine, the deuterium atoms are located on the carbon adjacent to the nitrogen atom. If an enzyme-catalyzed reaction, such as oxidative deamination by a monoamine oxidase (MAO) or cytochrome P450 (CYP) enzyme, involves the cleavage of a C-H bond at this position in its rate-determining step, then a significant KIE would be observed. documentsdelivered.com For example, studies on the metabolism of N-nitrosodimethylamine by cytochrome P4502E1 have shown that deuteration leads to a significant isotope effect, indicating that C-H bond cleavage is a key step in its metabolic activation. nih.gov
The magnitude of the KIE can provide valuable information about the transition state of the reaction. A large primary KIE suggests that the C-H bond is being broken in the rate-limiting step, while the absence of a KIE might indicate that another step in the reaction sequence is rate-determining.
Studies on Hydrogen-Deuterium Exchange in Biological Systems
Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, typically deuterium oxide (D₂O). wikipedia.org The rate of this exchange can provide information about the solvent accessibility and dynamics of different parts of a molecule, particularly proteins. acs.org While HDX is most commonly used to study protein conformation, the principles can also be applied to smaller molecules.
The hydrogen atom on the nitrogen of Ethyl-1,1-D2-methylamine is an exchangeable proton. In a biological system containing D₂O, this proton will rapidly exchange with deuterium from the solvent. The deuterium atoms on the carbon, however, are not readily exchangeable under normal physiological conditions. wikipedia.org
Studies involving the synthesis of α-deuterated primary amines have utilized H/D exchange with D₂O under specific catalytic conditions to introduce deuterium at the carbon adjacent to the nitrogen. rsc.org In a biological context, observing any slow, enzyme-catalyzed exchange of the carbon-bound deuteriums in Ethyl-1,1-D2-methylamine could provide insights into the chemical environment of the enzyme's active site and the mechanism of catalysis. nih.gov For example, if an enzyme's mechanism involves the transient removal and re-addition of a proton at the C1 position of the ethyl group, incubation in a protiated (H₂O) environment could lead to the loss of the deuterium label.
Materials Science Applications of Deuterated Polymers and Amines
In materials science, the substitution of hydrogen with deuterium in polymers offers a powerful method for investigating their properties without significantly altering their chemical behavior. This isotopic labeling is especially crucial for neutron scattering techniques, which are highly sensitive to the difference in scattering cross-sections between hydrogen and its heavier isotope, deuterium. nih.gov Polymers derived from or incorporating deuterated amines like Ethyl-1,1-D2-methylamine can be synthesized to create materials with tailored scattering properties, enabling detailed studies of their morphology and dynamic behavior.
Neutron Scattering Experiments for Polymer Morphology
Small-angle neutron scattering (SANS) is a premier technique for characterizing the morphology of polymer systems over a wide range of length scales, typically from 1 to 100 nanometers. wikipedia.org The fundamental principle behind the utility of deuteration in SANS is the concept of "contrast." The coherent neutron scattering length of deuterium is significantly different from that of hydrogen, which allows researchers to "highlight" or "mask" specific components within a complex polymer blend, copolymer, or solution by selectively deuterating them. nih.gov
For instance, if a polymer is synthesized to include a derivative of Ethyl-1,1-D2-methylamine, the deuterated ethyl-methylamine segments will have a distinct scattering length density compared to the rest of the protonated polymer chain. This contrast enables SANS experiments to precisely determine the spatial arrangement and conformation of these specific segments within the bulk material. uh.edu
Table 1: Neutron Scattering Lengths of Common Isotopes in Polymers
| Isotope | Coherent Scattering Length (fm) |
|---|---|
| ¹H (Protium) | -3.74 |
| ²H (Deuterium) | 6.67 |
| ¹²C | 6.65 |
| ¹⁴N | 9.36 |
This table illustrates the significant difference in scattering length between hydrogen and deuterium, which is the basis for contrast variation in SANS.
Research has shown that even partial deuteration can yield significant coherent scattering patterns in SANS experiments, providing valuable information about the distribution of deuterated segments. uh.edu By analyzing the scattering data, scientists can elucidate key morphological features such as the radius of gyration of polymer chains, the domain spacing in block copolymers, and the phase behavior of polymer blends.
Influence of Deuteration on Polymer Dynamics
The replacement of hydrogen with deuterium not only affects how a polymer scatters neutrons but also subtly influences its physical properties and dynamic behavior due to the "isotope effect." Deuterium is heavier than protium (B1232500), leading to a lower vibrational frequency of C-D bonds compared to C-H bonds. This can result in measurable changes in properties such as the glass transition temperature (Tg) and melting temperature (Tm) of polymers. nih.gov
Quasi-elastic neutron scattering (QENS) is a powerful technique for studying the dynamics of polymers on pico- to nanosecond timescales. aip.org By selectively deuterating specific parts of a polymer, such as the side chains formed from Ethyl-1,1-D2-methylamine derivatives, researchers can use QENS to isolate and study the motion of the protonated parts of the molecule. This is because the incoherent scattering cross-section of hydrogen is much larger than that of deuterium, meaning the QENS signal will be dominated by the motion of the hydrogen atoms. nih.gov
This approach allows for the detailed investigation of various dynamic processes, including:
Side-chain rotations: The localized motion of deuterated side groups can be distinguished from the movements of the main polymer backbone.
Segmental relaxations: The dynamics associated with the glass transition can be probed by observing the motion of specific polymer segments.
Table 2: Hypothetical Influence of Side-Chain Deuteration on Polymer Properties
| Polymer | Deuterated Moiety | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
|---|---|---|---|
| Polymer A (Protonated) | None | 100 °C | 200 °C |
This hypothetical data illustrates the potential, albeit often small, increase in transition temperatures upon deuteration of side chains, which can be investigated using techniques like differential scanning calorimetry (DSC) in conjunction with neutron scattering. nih.gov
Studies on various polymer systems have demonstrated that deuteration of side chains can lead to an increase in the melting and crystallization temperatures. nih.gov By using QENS on selectively deuterated samples, it is possible to disentangle the complex dynamics within a polymer and gain a deeper understanding of how molecular architecture influences macroscopic material properties. nih.gov
Future Directions in Ethyl 1,1 D2 Methylamine Research
Development of Novel and Efficient Deuteration Technologies
The synthesis of selectively deuterated amines like Ethyl-1,1-D2-methylamine relies on the development of efficient and precise deuteration methods. nih.gov Traditional approaches often involve multi-step syntheses or the use of expensive deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov Current research focuses on direct, catalytic hydrogen-deuterium (H/D) exchange methods that offer greater efficiency, functional group tolerance, and cost-effectiveness. nih.gov
Recent breakthroughs include organophotocatalytic systems that use visible light and a thiol hydrogen atom transfer (HAT) co-catalyst with D₂O as the deuterium (B1214612) source. nih.govnih.gov This method allows for the direct and highly regioselective deuteration of the α-carbon in primary amines. nih.gov Another promising strategy involves the single-electron-transfer reductive deuteration of ketoximes and aldoximes, using samarium(II) iodide (SmI₂) as an electron donor and D₂O as the deuterium source, which achieves excellent levels of deuterium incorporation (>95%). acs.org Metal-catalyzed H/D exchange reactions, for instance using iridium or ruthenium complexes, also represent a key area of development for deuterating amines and amides. nih.govresearchgate.net
These advanced methods provide more sustainable and scalable routes to deuterated compounds, which is crucial for making molecules like Ethyl-1,1-D2-methylamine more accessible for broader research applications. researchgate.net
Table 1: Comparison of Modern Deuteration Methods for Primary Amines
| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference(s) |
|---|---|---|---|---|
| Organophotocatalysis | 4CzIPN / Thiol HAT | D₂O | Mild, visible-light driven, cost-effective, high regioselectivity. | nih.govnih.gov |
| Reductive Deuteration of Oximes | SmI₂ | D₂O | Excellent deuterium incorporation (>95%), good functional group tolerance. | acs.org |
| Metal-Catalyzed H/D Exchange | Ruthenium or Iridium Complexes | D₂ or D₂O | Enables direct C-H activation for H/D exchange. | nih.govresearchgate.net |
Exploration of New Mechanistic Insights through Advanced KIE Studies
The replacement of hydrogen with deuterium at a reaction center, as in Ethyl-1,1-D2-methylamine, significantly alters the bond's vibrational frequency, leading to a predictable change in reaction rate known as the kinetic isotope effect (KIE). chem-station.comwikipedia.org KIE studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states in both chemical and enzymatic reactions. nih.govsymeres.comnih.gov
In the context of Ethyl-1,1-D2-methylamine, advanced KIE studies can provide profound insights into reactions involving the cleavage of the α-C-H (or C-D) bond. For example, in enzyme-catalyzed reactions, such as those mediated by amine oxidases, measuring the KIE can reveal whether the initial hydrogen transfer step is rate-limiting. A large primary KIE, where the reaction rate is significantly slower for the deuterated compound, provides strong evidence that the C-H bond is broken in the transition state of the rate-determining step. wikipedia.orgrsc.org
Modern techniques for measuring KIEs have evolved from simple direct comparisons of reaction rates to more precise methods like internal competition experiments, often analyzed using high-resolution mass spectrometry. nih.govnih.gov These advanced methods allow for the determination of intrinsic KIEs, which provide direct information on the transition state of a specific chemical step, undiminished by other non-isotope-sensitive steps in the reaction sequence. nih.gov The application of these techniques using Ethyl-1,1-D2-methylamine as a substrate could clarify the mechanisms of various amine-metabolizing enzymes and synthetic catalytic processes. escholarship.org
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For deuterated compounds like Ethyl-1,1-D2-methylamine, this integration offers a deeper understanding of molecular properties and reaction dynamics. Computational methods, such as Density Functional Theory (DFT), can be used to predict KIEs, model transition state geometries, and calculate vibrational frequencies for both deuterated and non-deuterated isotopologues. rsc.org
By comparing computationally predicted KIEs with experimentally measured values, researchers can validate proposed reaction mechanisms. rsc.org For instance, a computational study on the oxidation of phenylethylamine by monoamine oxidase A calculated an H/D KIE that was in excellent agreement with the experimental value, thereby supporting the proposed hydride transfer mechanism. rsc.org Similar integrated approaches could be applied to reactions involving Ethyl-1,1-D2-methylamine to dissect complex catalytic cycles.
Furthermore, computational studies can guide experimental design by identifying which isotopic substitutions are likely to yield the most informative KIE data. This predictive power can save significant experimental time and resources. The combination of experimental data from NMR and mass spectrometry with computational analysis provides a comprehensive picture of a reaction's energy landscape and the role of quantum mechanical effects, such as tunneling, which can be significant in hydrogen transfer reactions. rsc.orgescholarship.org
Emerging Applications in Specialized Chemical and Biochemical Fields
The unique properties of deuterated compounds are driving their application in increasingly specialized fields. Ethyl-1,1-D2-methylamine, as a stable, non-radioactive isotopically labeled compound, is well-suited for a range of emerging applications.
One of the most prominent areas is in metabolic research as a tracer. simsonpharma.comnih.gov In a technique known as Deuterium Metabolic Imaging (DMI), deuterated substrates are administered and their metabolic fate is tracked non-invasively using magnetic resonance spectroscopy (MRS). nih.govisotope.comescholarship.org While often used with molecules like glucose, the principle extends to other metabolic precursors. Ethyl-1,1-D2-methylamine could potentially be used to trace the metabolic pathways of ethylamine (B1201723) or related structures in biological systems. researchgate.net
In analytical chemistry and pharmacokinetics, deuterated compounds are invaluable as internal standards for quantitative mass spectrometry. acs.orgscispace.com The mass difference between the deuterated standard (e.g., Ethyl-1,1-D2-methylamine) and its non-deuterated analyte allows for precise quantification, compensating for variations during sample preparation and analysis. scispace.com This is crucial in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com
Finally, the kinetic isotope effect is being strategically exploited in medicinal chemistry to create "heavy drugs." researchgate.net By replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, potentially improving a drug's pharmacokinetic profile, extending its half-life, and reducing side effects. nih.govisowater.comacs.org While not a drug itself, the study of how deuteration at the α-position of an ethylamine moiety affects its metabolism provides fundamental data for designing next-generation deuterated pharmaceuticals. researchgate.netclearsynth.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
